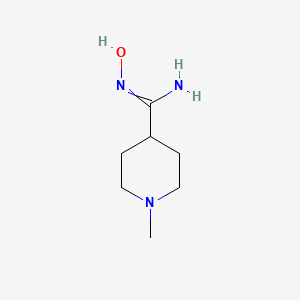
5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide is a synthetic organic compound characterized by the presence of a difluoroethoxy group and a hydroxypyrazine carboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide typically involves the reaction of 2,2-difluoroethanol with pyrazine-2-carboximidamide under specific conditions. The process may include steps such as:
Formation of the difluoroethoxy intermediate: This involves reacting 2,2-difluoroethanol with a suitable reagent to form the difluoroethoxy intermediate.
Coupling with pyrazine-2-carboximidamide: The intermediate is then reacted with pyrazine-2-carboximidamide in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of appropriate solvents and catalysts: To facilitate the reaction and improve efficiency.
Control of reaction parameters: Such as temperature, pressure, and reaction time to maximize yield.
Purification techniques: Including crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: Can produce amines or other reduced forms.
Substitution: Results in compounds with different functional groups replacing the difluoroethoxy group.
Aplicaciones Científicas De Investigación
5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Inhibition of specific pathways: Such as DNA synthesis or protein synthesis.
Induction of cellular responses: Leading to apoptosis or other cellular outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoroethanol: A precursor in the synthesis of the compound.
Pyrazine-2-carboximidamide: Another precursor used in the synthesis.
Other difluoroethoxy derivatives: Compounds with similar structures but different functional groups.
Uniqueness
5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N4O2/c8-5(9)3-15-6-2-11-4(1-12-6)7(10)13-14/h1-2,5,14H,3H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLCJXVTHOWXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)








![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)


